molecular formula C16H14ClF3N2 B3019903 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 338793-09-2

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3019903
CAS RN: 338793-09-2
M. Wt: 326.75
InChI Key: WOCFRHHBLPZBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and pharmaceuticals. Tetrahydroisoquinolines are of significant interest in medicinal chemistry due to their biological activity and their potential use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been reported as an efficient catalytic system for the synthesis of dihydropyrimidinones and hydroquinazoline diones under solvent-free conditions . Another approach involves the oxidative difluoromethylation of tetrahydroisoquinolines using TMSCF2SPh and TEMPO+BF4- as an oxidant, leading to fluorinated pyrrolo[2,1-a]isoquinolines and benzo[a]quinolizidines . Additionally, improvements in the synthesis of related compounds have been achieved by using a mixture of P2O5/POCl3 as the dehydrating agent .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties and biological activities. For example, the synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines involves nucleophilic addition and intramolecular cyclization reactions .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. Base-promoted intermolecular cyclization of substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes with tetrahydroisoquinolines has been developed to synthesize pyrrolo[2,1-a]isoquinolines . Moreover, tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium complexes have been used to achieve stereoselective substitution reactions, leading to various 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine atoms or trifluoromethyl groups can significantly alter the compound's reactivity, polarity, and potential interaction with biological targets. The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has shown that the reaction conditions, such as solvent and temperature, can affect the selectivity and yield of the desired isomers .

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

TFMP derivatives are expected to find many novel applications in the future due to their unique properties . More than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2/c17-13-7-11(16(18,19)20)9-22-15(13)8-14-12-4-2-1-3-10(12)5-6-21-14/h1-4,7,9,14,21H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCFRHHBLPZBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.